
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring system substituted with fluorine atoms and an amine group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the benzofuran core.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out to replace the amine group with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-2,3-dihydrobenzofuran-3-amine: Lacks the hydrochloride salt form.
5,7-Difluoro-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
5,7-Difluoro-2,3-dihydrobenzofuran-3-methanol: Contains a hydroxyl group instead of an amine.
Uniqueness
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-aminehydrochloride is unique due to its specific combination of fluorine substitution and amine functionality, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
(3S)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m1./s1 |
InChI Key |
QIPZDYABBMFPHV-OGFXRTJISA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


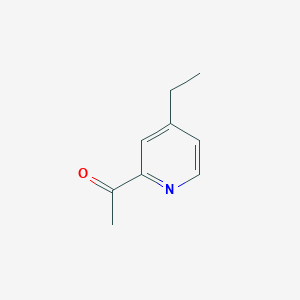

![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
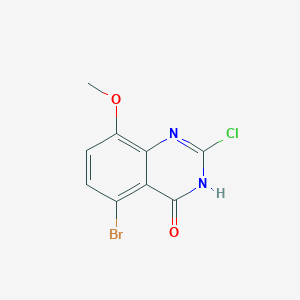

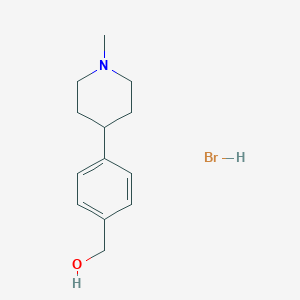
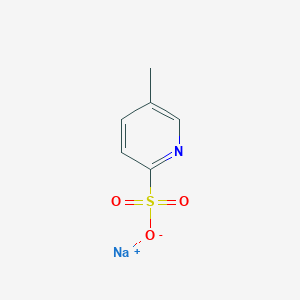


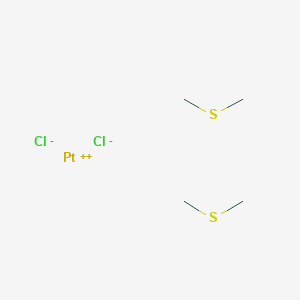


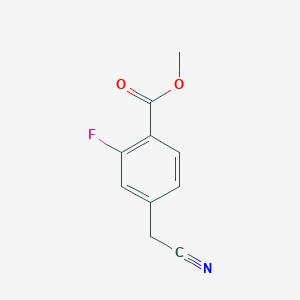
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
